1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-12-7-5-11(6-8-12)10-15-9-3-2-4-13(15)14(16)17/h5-8,13H,2-4,9-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKOUIFYHWLPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407712 | |
| Record name | 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775271-42-6 | |
| Record name | 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Piperidine Ring
The piperidine ring, a six-membered nitrogen-containing heterocycle, can be synthesized by several established methods:
Hydrogenation of Pyridine Derivatives: A common industrial approach involves catalytic hydrogenation of pyridine carboxylic acids (e.g., 2-pyridinecarboxylic acid) to yield piperidine carboxylic acids. This method uses palladium on charcoal as a catalyst under controlled temperature (90–100 °C) and pressure (4–5 MPa) conditions. The reaction proceeds smoothly with high selectivity and yield (~85% molar yield reported for pipecolic acid) without the need for strong bases, which simplifies downstream processing and reduces catalyst deactivation risks.
Cyclization of Precursors: Alternative synthetic routes involve cyclization reactions of amino-ketoesters or related intermediates. For example, δ-amino-β-ketoesters can be cyclized under Lewis acid catalysis (e.g., TiCl4) to form substituted piperidines, although yields and selectivity depend on substrate and conditions.
Introduction of the 4-Methoxybenzyl Group
The 4-methoxybenzyl substituent is typically introduced via nucleophilic substitution or alkylation reactions:
Nucleophilic Substitution with 4-Methoxybenzyl Chloride: A piperidine derivative bearing a free nitrogen can be alkylated by reacting with 4-methoxybenzyl chloride in the presence of a base. This reaction forms the N-(4-methoxybenzyl) piperidine intermediate. The choice of base and solvent, as well as reaction temperature, are optimized to maximize yield and minimize side reactions.
Use of 4-Methoxybenzyl Esters and Carbamates: In some synthetic schemes, 4-methoxybenzyl esters or carbamates serve as protecting groups or intermediates. These can be installed via reaction of the corresponding acid or amine with 4-methoxybenzyl alcohol derivatives under activating conditions. The PMB (para-methoxybenzyl) group is valued for its stability and ease of removal under mild acidic or oxidative conditions.
Installation of the Carboxylic Acid Group at the 2-Position
Direct Use of Piperidine-2-carboxylic Acid: The carboxylic acid functionality at the 2-position can be introduced by starting from commercially available or synthetically prepared piperidine-2-carboxylic acid (pipecolic acid). This compound can be subjected to N-alkylation with 4-methoxybenzyl chloride to yield the target compound.
Hydrogenation of 2-Pyridinecarboxylic Acid: As noted, hydrogenation of 2-pyridinecarboxylic acid under palladium catalysis yields pipecolic acid, which can then be functionalized further.
Industrial and Optimized Synthetic Routes
Industrial synthesis often employs continuous flow reactors and advanced purification techniques to improve yield, purity, and scalability. Key features include:
Catalyst Selection: Palladium on charcoal is preferred over Raney nickel due to milder reaction conditions, lower catalyst deactivation, and safer operation.
Reaction Conditions: Hydrogenation is performed at moderate temperatures (90–100 °C) and pressures (4–5 MPa) with nitrogen purging to maintain an oxygen-free environment, ensuring high selectivity and catalyst longevity.
Purification: After hydrogenation, the catalyst is removed by filtration, and moisture is reduced by vacuum distillation. The product is precipitated by adding methanol and cooling, followed by centrifugation to isolate the solid product.
Summary Table of Preparation Steps and Conditions
Research Findings and Analytical Data
The synthetic procedures yield compounds consistent with literature-reported analytical data, including NMR and HRMS spectra confirming the structure and purity.
Flash column chromatography is commonly used for purification in research settings, employing solvent systems such as petroleum ether and ethyl acetate mixtures.
The use of PMB protecting groups is well-documented for their stability and selective removal, facilitating multi-step synthesis involving sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom or adjacent carbon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-(4-Methoxy-benzyl)-piperidine-2-methanol or 1-(4-Methoxy-benzyl)-piperidine-2-aldehyde.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid has several notable applications:
Medicinal Chemistry
- Pharmaceutical Development : This compound is used as a precursor in the synthesis of potential pharmaceutical agents targeting neurological disorders and other diseases. Its ability to modify biological activity through structural changes makes it a candidate for drug development.
- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting growth in breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines, with IC50 values indicating significant potency .
Organic Synthesis
- Building Block for Complex Molecules : The compound serves as an essential intermediate in synthesizing various organic compounds. Its functional groups allow for diverse reactions, facilitating the creation of new chemical entities with potential biological activity .
Neuropharmacology
- Cholinesterase Inhibition : Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in treating neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have highlighted the compound's effectiveness in various applications:
Summary of Biological Activities
The biological activities associated with this compound include:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Exhibits antifungal properties that warrant further investigation for therapeutic applications.
- Cytotoxicity Against Cancer Cells : Significant inhibition of cancer cell proliferation, indicating potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance binding affinity, while the piperidine ring can modulate the compound’s overall activity. The carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Below is a comparative analysis of structurally related piperidine-carboxylic acid derivatives:
Key Comparative Insights
Structural Modifications and Physicochemical Properties
- Substituent Effects: The 4-methoxybenzyl group in the target compound enhances aromatic interactions in biological systems, while its ester form (e.g., 4-methoxy-benzyl ester) increases lipophilicity compared to free carboxylic acids . Phosphonomethyl groups (e.g., CGS 19755) introduce negative charge at physiological pH, critical for NMDA receptor binding .
Stereochemistry :
- The (2R) configuration in ’s compounds improves metallo-β-lactamase inhibition, highlighting the role of chirality in activity .
Biological Activity
1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid, with the chemical formula C14H19NO3 and CAS number 775271-42-6, is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-methoxybenzyl group and a carboxylic acid functional group . Its molecular weight is approximately 249.31 g/mol . The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the context of enzyme inhibition and receptor modulation.
The mechanism of action primarily involves interactions with specific molecular targets:
- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. For instance, studies have shown that piperidine derivatives can act as inhibitors for various enzymes involved in metabolic pathways.
- Receptor Modulation : The methoxybenzyl group may enhance binding affinity to certain receptors, leading to modulation of signaling pathways relevant to neurological functions and other physiological processes.
In Vitro Studies
Comparative Analysis
A comparison with structurally similar compounds highlights the uniqueness of this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid | Similar piperidine structure | Different methoxy positioning affects reactivity |
| 4-Piperidone | Lacks the carboxylic acid group | More basic properties due to keto group |
| N-Benzyl-piperidine | Benzyl substitution without carboxylic acid | More lipophilic; different pharmacological profile |
| 1-(4-Fluorobenzyl)-piperidine-2-carboxylic acid | Fluorine substitution instead of methoxy | Potentially different biological activity due to electronegativity |
This table illustrates how variations in substituents can significantly influence the chemical behavior and biological activity of piperidine derivatives.
Case Studies
While direct case studies on this compound are sparse, related research on piperidine derivatives provides insights into potential applications:
- Antiviral Activity : Research has shown that certain piperidine analogues possess antiviral properties against influenza and coronaviruses, indicating a possible area for further exploration with this compound .
- Cancer Treatment Potential : The antiproliferative effects observed in related compounds suggest that this compound could be investigated for its potential in cancer therapy.
Q & A
Q. What are the key regulatory considerations for transporting this compound?
- Answer : Classify under UN 2811 (toxic solids) with proper labeling (GHS pictograms). Follow IATA/IMDG guidelines for air/sea transport. Include safety data sheets (SDS) detailing first-aid measures (e.g., eye irrigation with saline for exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
